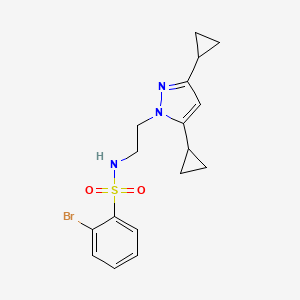

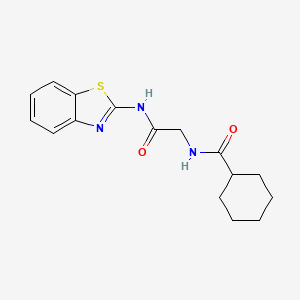

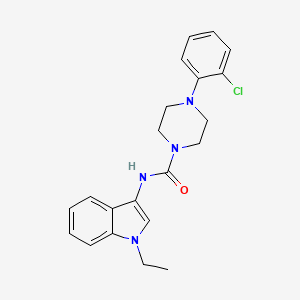

N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, commonly known as BPTB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. BPTB is a member of the thiadiazole family, which is well known for its diverse biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.

Applications De Recherche Scientifique

Anticancer Activity

A study by Tiwari et al. (2017) explored the synthesis of novel compounds containing a thiadiazole scaffold and benzamide groups, known for their significant biological properties. These compounds were evaluated for their in vitro anticancer activity against several human cancer cell lines, including melanoma (SK-MEL-2), leukemia (HL-60), cervical cancer (HeLa), and breast cancer (MCF-7), alongside a normal breast epithelial cell (MCF-10A). Several synthesized compounds exhibited promising anticancer activity, with GI50 values comparable to that of the standard drug Adriamycin. Specifically, compounds 7k, 7l, 7b, and 7a demonstrated high potency as anticancer agents. The study also included a molecular docking study to predict the mechanism of action and assessed the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, indicating good oral drug-like behavior of these compounds (Tiwari, S., Siddiqui, S., Seijas, J., Vázquez-Tato, M., Sarkate, A., Lokwani, D., & Nikalje, A. P., 2017).

Fluorescence Characteristics

Zhang et al. (2017) synthesized a series of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes, examining their photophysical properties. The study investigated the impact of various substituents on the benzamide ring and phenyl-1,3,4-thiadiazole ring in different organic solvents and solid state. These compounds exhibited excellent photophysical properties, including a large Stokes shift, solid-state fluorescence, and an aggregation-induced emission effect (AIEE), highlighting their potential in applications requiring fluorescence characteristics (Zhang, K., Zheng, H., Hua, C.-j., Xin, M., Gao, J.-r., & Li, Y.-j., 2017).

Synthesis and Characterization

In another study, the synthesis of N-benzothiazol-2-yl-amides via a copper-catalyzed intramolecular cyclization process was explored by Wang et al. (2008). Utilizing N-(4,5-dihydrooxazol-2-yl)benzamide as a novel and efficient ligand, various substituted 1-acyl-3-(2-bromophenyl)thioureas were successfully cyclized under mild conditions, yielding N-benzothiazol-2-yl-amides in good to excellent yields. This study showcases the synthetic versatility of related compounds and their potential for further chemical transformations (Wang, J., Peng, F., Jiang, J., Lu, Z., Wang, L., Bai, J., & Pan, Y., 2008).

Propriétés

IUPAC Name |

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrF3N3OS/c17-10-7-5-9(6-8-10)14-22-23-15(25-14)21-13(24)11-3-1-2-4-12(11)16(18,19)20/h1-8H,(H,21,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAVALAUKHZJFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrF3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromo-3-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2823900.png)

![2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]ethyl acetate](/img/structure/B2823902.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3-benzyl-4-oxophthalazine-1-carboxylate](/img/structure/B2823903.png)

![Methyl 4-((9-isopropyl-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2823914.png)

![8-((3-Chlorophenyl)sulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2823915.png)